molecular formula C9H13NO3 B6261449 methyl 3-isocyanatocyclohexane-1-carboxylate CAS No. 2648996-44-3

methyl 3-isocyanatocyclohexane-1-carboxylate

Cat. No. B6261449
CAS RN: 2648996-44-3
M. Wt: 183.2
InChI Key:
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Description

Methyl 3-isocyanatocyclohexane-1-carboxylate (MICHC) is an important organic compound that is widely used in the synthesis of various compounds, as well as in scientific research applications. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of polymers and pharmaceuticals. MICHC is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Methyl 3-isocyanatocyclohexane-1-carboxylate is a versatile reagent that has a wide range of applications in scientific research and industrial applications. It is used in the synthesis of polymers, pharmaceuticals, and other compounds. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments. For example, methyl 3-isocyanatocyclohexane-1-carboxylate has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of certain drugs.

Mechanism of Action

Methyl 3-isocyanatocyclohexane-1-carboxylate is an isocyanate, which is a type of organic compound that is capable of reacting with other compounds to form new compounds. In the case of methyl 3-isocyanatocyclohexane-1-carboxylate, it is able to react with other compounds to form polymers, pharmaceuticals, and other compounds. The mechanism of action of methyl 3-isocyanatocyclohexane-1-carboxylate is based on its ability to react with other compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-isocyanatocyclohexane-1-carboxylate are largely unknown. However, some studies have suggested that methyl 3-isocyanatocyclohexane-1-carboxylate may have an effect on the metabolism of certain drugs. Additionally, methyl 3-isocyanatocyclohexane-1-carboxylate has been shown to have an effect on the uptake and metabolism of certain drugs in the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 3-isocyanatocyclohexane-1-carboxylate in laboratory experiments is that it is a versatile reagent that can be used in a variety of reactions. Additionally, methyl 3-isocyanatocyclohexane-1-carboxylate is relatively inexpensive and easy to obtain. However, there are some limitations to using methyl 3-isocyanatocyclohexane-1-carboxylate in laboratory experiments. For example, methyl 3-isocyanatocyclohexane-1-carboxylate is highly reactive and can be dangerous if not handled properly. Additionally, methyl 3-isocyanatocyclohexane-1-carboxylate can react with other compounds to form potentially hazardous compounds.

Future Directions

The future of methyl 3-isocyanatocyclohexane-1-carboxylate is promising. It is a versatile reagent that has a wide range of applications in scientific research and industrial applications. As such, there are a number of potential future directions that could be explored. For example, further research could be conducted on the biochemical and physiological effects of methyl 3-isocyanatocyclohexane-1-carboxylate, as well as on its mechanism of action. Additionally, further research could be conducted on the synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate, as well as on its potential applications in the synthesis of polymers and pharmaceuticals. Finally, further research could be conducted on the safety of using methyl 3-isocyanatocyclohexane-1-carboxylate in laboratory experiments.

Synthesis Methods

The synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate is typically achieved through a reaction between isocyanic acid and cyclohexanecarboxylic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed in a few hours, with the resulting product being a white solid. The product can then be purified using column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methyl chloroformate", "Sodium azide", "Sodium hydride", "Phosphorus pentoxide", "Chlorine gas", "Sodium bicarbonate", "Methanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to cyclohexanone oxime using sodium azide and sodium hydride as a base.", "Step 2: Conversion of cyclohexanone oxime to 3-chlorocyclohexanone using phosphorus pentoxide and chlorine gas.", "Step 3: Conversion of 3-chlorocyclohexanone to 3-isocyanatocyclohexanone using sodium azide and sodium hydride as a base.", "Step 4: Conversion of 3-isocyanatocyclohexanone to methyl 3-isocyanatocyclohexane-1-carboxylate using methyl chloroformate and sodium bicarbonate as a base.", "Step 5: Purification of the final product using a mixture of methanol and acetone.", "Step 6: Neutralization of the product using hydrochloric acid and subsequent washing with sodium hydroxide and water." ] }

CAS RN

2648996-44-3

Product Name

methyl 3-isocyanatocyclohexane-1-carboxylate

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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